3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride
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Overview
Description
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride typically involves the reaction of 2-mercaptoimidazole with 1,3-dichloroacetone under phase-transfer catalysis conditions . The reaction is carried out in the presence of solid potassium carbonate and potassium iodide, with 18-crown-6 as the phase-transfer catalyst in toluene . The structure of the resulting compound is confirmed using X-ray structural analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-B][1,3]thiazole Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzo[4,5]imidazo[2,1-B][1,3]thiazoles: These compounds have an additional benzene ring fused to the imidazo[2,1-B][1,3]thiazole core, which can influence their reactivity and biological activity.
Uniqueness
3-Methylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C6H5ClN2O2S2 |
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Molecular Weight |
236.7 g/mol |
IUPAC Name |
3-methylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O2S2/c1-4-3-12-6-8-2-5(9(4)6)13(7,10)11/h2-3H,1H3 |
InChI Key |
HGCMCPGSJJYDFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC=C(N12)S(=O)(=O)Cl |
Origin of Product |
United States |
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